N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a nitro-substituted pyrazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 5-methyl-3-nitro-1H-pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with β-keto esters under acidic or basic conditions.
Attachment of the Butanamide Chain: The next step involves the introduction of the butanamide chain. This can be done through a nucleophilic substitution reaction where the pyrazole ring is reacted with a suitable butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the butanamide chain. This can be achieved through a Friedel-Crafts acylation reaction using 2,6-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group on the pyrazole ring.
N-(2,6-dichlorophenyl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Has a different substitution pattern on the pyrazole ring.
Uniqueness
N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the nitro group and the specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H14Cl2N4O3 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H14Cl2N4O3/c1-9-8-12(20(22)23)18-19(9)7-3-6-13(21)17-14-10(15)4-2-5-11(14)16/h2,4-5,8H,3,6-7H2,1H3,(H,17,21) |
InChI Key |
JFPZIFIGDQFPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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